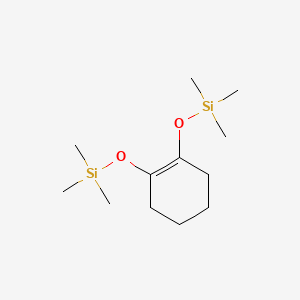

1,2-Bis(trimethylsilyloxy)cyclohexene

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1,2-Bis(trimethylsilyloxy)cyclohexene is a useful research compound. Its molecular formula is C12H26O2Si2 and its molecular weight is 258.50 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

1,2-Bis(trimethylsilyloxy)cyclohexene is a siloxy compound containing two trimethylsilyloxy groups attached to a cyclohexene ring. It is a silyl enol ether, making it significant in organic synthesis because of its reactivity and ability to stabilize carbanions . The trimethylsilyloxy groups enhance its solubility in organic solvents and protect against hydrolysis, making it useful in various applications.

Scientific Research Applications

This compound has applications across various fields:

- Protecting Group: It protects functional groups during multi-step syntheses.

- Material Science: Useful in material science applications.

- Organic Synthesis: It interacts with nucleophiles and electrophiles effectively due to its silyl enol ether structure, which is crucial for understanding its role in organic synthesis. Silyl enol ether can synthesize the multiple hydroxyketone containing alpha-position or β-position not easily passing through additive method synthesis, the latter is the important intermediate of synthesis multi-medicament . Application dienol silicon ether, by cyclization, can synthesize the multiple pharmaceutical intermediate containing aromatic nucleus or fragrant heterocycle not easily passing through additive method synthesis, all improve a lot in the speed and yield, selectivity and space efficiency of reaction .

- Pharmaceuticals and Agrochemicals: It is utilized in the production of pharmaceuticals and agrochemicals .

Synthesis Method

The synthesis of this compound typically involves the reaction of cyclohexanone derivatives with trimethylchlorosilane under controlled conditions. A common method includes:

- Reacting cyclohexanone with trimethylchlorosilane in the presence of a base, such as triethylamine.

- Distillation to yield the final product.

This method allows for high yields and purity of the final product. A green synthesis method for 1,2-bi(trialkyl siloxy) cyclohexene involves causing 1,2-cyclohexanone, bi(trialkyl silicon) sulphate and reactive metal react in an inert solvent, thereby acquiring 1,2-bi(trialkyl siloxy) cyclohexene .

Potential Biological Activities

化学反応の分析

Methylcyclopropanation Reactions

This compound participates in methylcyclopropanation when treated with 1,1-diiodoethane in the presence of Zn–Cu couple or diethylzinc . The reaction forms bicyclic siloxane derivatives (e.g., silyloxybicycloalkanes), which are precursors to cycloheptenones .

Key Reaction Data:

| Substrate | Reagent/Catalyst | Product | Yield (%) |

|---|---|---|---|

| 1,2-Bis(trimethylsilyloxy)cyclohexene | Zn–Cu, 1,1-diiodoethane | Silyloxybicyclo[4.1.0]heptane | 83 |

| This compound | Diethylzinc, 1,1-diiodoethane | Silyloxybicyclo[3.1.0]hexane | 92 |

Conditions :

Diastereoselective Additions to Nitroolefins

In the presence of C₁₂Ti(O-iPr)₃ , this silyl enol ether undergoes Henry-like additions to (E)-nitroolefins (e.g., R-CH=CHNO₂), producing cyclic nitronates with >99:1 enantiomeric ratios in some cases .

Example Reaction:

This compound+Ph-CH=CHNO2Ti catalystNitronate adduct (e.r. 49:1)

Mechanistic Notes :

-

The trimethylsilyl groups stabilize the enolate intermediate, enhancing regioselectivity .

-

Steric hindrance from the silyl groups directs nucleophilic attack to the β-position of nitroolefins .

Diels–Alder Reactions

This compound serves as a diene in asymmetric Diels–Alder reactions , particularly with α,β-unsaturated ketones. The reaction is catalyzed by chiral Lewis acids (e.g., Ti-TADDOLates), yielding bicyclic ketones with high enantioselectivity .

Representative Data:

| Dienophile | Catalyst | Product | Yield (%) | e.r. |

|---|---|---|---|---|

| Methyl acrylate | Ti-TADDOLate | Bicyclo[4.3.0]nonenone | 84 | 49:1 |

| Ethyl vinyl ketone | Ti-TADDOLate | Bicyclo[3.3.0]octenone | 79 | 99:1 |

Post-Reaction Modifications :

Reductive Transposition

Under Pd/C or Rh catalysis , the Diels–Alder adducts of this compound undergo reductive transposition to form polycyclic ethers or terpenoid precursors with retained stereochemistry .

Oxidation and Functionalization

The silyl ether groups are hydrolyzed under acidic conditions (e.g., HCl, H₂O), regenerating cyclohexenone derivatives. This step is critical for accessing downstream intermediates in natural product synthesis .

特性

CAS番号 |

6838-67-1 |

|---|---|

分子式 |

C12H26O2Si2 |

分子量 |

258.50 g/mol |

IUPAC名 |

trimethyl-(2-trimethylsilyloxycyclohexen-1-yl)oxysilane |

InChI |

InChI=1S/C12H26O2Si2/c1-15(2,3)13-11-9-7-8-10-12(11)14-16(4,5)6/h7-10H2,1-6H3 |

InChIキー |

YKQGJUUJUGPEQD-UHFFFAOYSA-N |

正規SMILES |

C[Si](C)(C)OC1=C(CCCC1)O[Si](C)(C)C |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。